(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine
CAS No.: 175277-74-4
Cat. No.: VC0062459
Molecular Formula: C7H7Cl2F3N2
Molecular Weight: 247.05
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 175277-74-4 |
---|---|
Molecular Formula | C7H7Cl2F3N2 |
Molecular Weight | 247.05 |
IUPAC Name | [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine |
Standard InChI | InChI=1S/C7H6ClF3N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H,2,12H2 |
SMILES | C1=C(C=NC(=C1Cl)CN)C(F)(F)F |
Introduction
Property | Value | Source |
---|---|---|
CAS Number | 326476-49-7 | |
Molecular Formula | C₇H₇ClF₃N₂ | |
Molecular Weight | 247.05 g/mol | |
Key Functional Groups | Pyridine ring, Cl, CF₃, CH₂NH₂ |
The trifluoromethyl group enhances the compound’s electron-withdrawing capacity, influencing its reactivity in nucleophilic substitution and electrophilic aromatic substitution reactions. The methanamine group provides a reactive site for further functionalization, such as amidation or alkylation .
Synthesis Methods
The synthesis of (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine involves multi-step protocols optimized for scalability and purity. A representative method, as detailed in peer-reviewed literature, is outlined below :
Key Reaction Steps
-
Formation of Intermediate (4):
Glycine methyl ester hydrochloride reacts with benzophenone under acidic conditions (p-toluenesulfonic acid) in toluene at reflux, yielding methyl-2-(diphenylmethyleneamino)acetate. -
Substitution with Pyridine Derivative (3):
Intermediate (2) reacts with 2,3-dichloro-5-(trifluoromethyl)pyridine in the presence of potassium carbonate and tetrabutylammonium bromide in a toluene/propionitrile mixture at reflux. -
Deprotection and Acid Hydrolysis:
The benzophenone protecting group is removed via mild acidic conditions, followed by hydrolysis of the methyl ester to yield the free amine .
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its pyridine ring and reactive methanamine group. Key transformations include:
Cyclization Reactions
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine serves as a precursor for imidazo[1,5-a]pyridine derivatives. For example:
-
Reaction with Triphosgene: Forms 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol (6) under basic conditions (NaHCO₃) in dichloromethane at 0°C .
-
Reaction with Thiophosgene: Yields 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol (7), demonstrating versatility in sulfur- and oxygen-containing heterocycles .
Optimized Cyclization Conditions
Parameter | Thiophosgene Reaction | Triphosgene Reaction |
---|---|---|
Solvent | Dichloromethane | Dichloromethane |
Base | NaHCO₃ | NaHCO₃ |
Temperature | 0°C → RT | 0°C → RT |
Reagent Equivalents | 1.08 eq | 1.08 eq |
Reaction Time | 4 hours | 4 hours |
Nucleophilic Substitution
The chlorine atom at the third position is susceptible to displacement by nucleophiles such as amines or thiols. For instance, reaction with pyrrolidine derivatives can yield substituted pyrrolidinyl-pyridine compounds, as seen in related structures .
Analytical Characterization
Critical analytical data for (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine includes:
Spectroscopic Data
Technique | Key Peaks/Shifts | Source |
---|---|---|
¹H NMR | δ 8.5–8.2 (pyridine H), δ 3.2 (CH₂NH₂) | |
HPLC | Purity >98% (C18 column, MeOH/H₂O) |
Applications in Organic Synthesis
The compound’s value lies in its versatility as a building block:
Imidazo[1,5-a]pyridine Synthesis
A one-pot cyclization with triphosgene or thiophosgene generates fused heterocycles, enabling access to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume